molecular formula C20H19NO4 B10852950 3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate

3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate

Cat. No.: B10852950
M. Wt: 337.4 g/mol
InChI Key: VYHHIAOOSMWHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate is a complex organic compound belonging to the isoquinoline alkaloid family This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline skeleton.

    Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline ring using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Oxidation and Reduction: These steps may be required to achieve the desired oxidation state of the compound.

    Quaternization: The final step involves the formation of the quaternary ammonium salt, which is achieved by reacting the intermediate with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.

Scientific Research Applications

3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol chloride: Similar structure but with a chloride ion instead of an olate group.

    2,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol: Differing in the position of the methoxy groups and the presence of a hydroxyl group.

Uniqueness

3,10,11-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate is unique due to its specific arrangement of methoxy groups and its quaternary ammonium structure

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate

InChI

InChI=1S/C20H19NO4/c1-23-18-7-12-4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(21)15(12)10-17(18)22/h6-11H,4-5H2,1-3H3

InChI Key

VYHHIAOOSMWHKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.